molecular formula C20H24ClNO3 B11310740 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11310740
M. Wt: 361.9 g/mol
InChI Key: UUEGAQAXSCEANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that includes a chlorinated hydroxy group, a piperidinyl methyl group, and a benzochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting with the preparation of the benzochromenone core This can be achieved through a series of reactions, including Friedel-Crafts acylation, cyclization, and chlorination

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or activating certain biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-benzo[c]chromen-6-one: A similar compound with a slightly different structure.

    3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-benzo[c]chromen-6-one: Lacks the chlorine atom but has similar properties.

    2-chloro-3-hydroxy-4-[(1-piperidinyl)methyl]-benzo[c]chromen-6-one: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness

The presence of both the chlorine atom and the piperidinyl methyl group in 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity and potential biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H24ClNO3

Molecular Weight

361.9 g/mol

IUPAC Name

2-chloro-3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C20H24ClNO3/c1-12-5-4-8-22(10-12)11-16-18(23)17(21)9-15-13-6-2-3-7-14(13)20(24)25-19(15)16/h9,12,23H,2-8,10-11H2,1H3

InChI Key

UUEGAQAXSCEANP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCCC4)C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.